molecular formula C8H9N3O6 B3243798 Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate CAS No. 159427-78-8

Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B3243798
CAS No.: 159427-78-8
M. Wt: 243.17 g/mol
InChI Key: RXWNPJMZYVWAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate is a chemical compound with the molecular formula C8H9N3O6. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and ester groups.

Preparation Methods

The synthesis of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by nitration and esterification . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. These conditions may include controlled temperatures, specific catalysts, and solvent systems to facilitate the reactions.

Chemical Reactions Analysis

Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amino derivatives and carboxylic acids.

Scientific Research Applications

Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

dimethyl 1-methyl-4-nitropyrazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O6/c1-10-6(8(13)17-3)5(11(14)15)4(9-10)7(12)16-2/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWNPJMZYVWAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)OC)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.